2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid

Lipophilicity Druglikeness ADME

2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid (CAS 1592414-99-7) is a fluorinated carboxylic acid featuring a 2,3-dihydrobenzofuran scaffold with a gem‑difluoroacetic acid substituent at the 7‑position. Its molecular formula is C₁₀H₈F₂O₃ and its molecular weight is 214.16 g/mol.

Molecular Formula C10H8F2O3
Molecular Weight 214.16 g/mol
Cat. No. B13071225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid
Molecular FormulaC10H8F2O3
Molecular Weight214.16 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC=C2C(C(=O)O)(F)F
InChIInChI=1S/C10H8F2O3/c11-10(12,9(13)14)7-3-1-2-6-4-5-15-8(6)7/h1-3H,4-5H2,(H,13,14)
InChIKeyWQIAGUCYOOKHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid: Physicochemical Profile and Compound Class


2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid (CAS 1592414-99-7) is a fluorinated carboxylic acid featuring a 2,3-dihydrobenzofuran scaffold with a gem‑difluoroacetic acid substituent at the 7‑position. Its molecular formula is C₁₀H₈F₂O₃ and its molecular weight is 214.16 g/mol . The dihydrobenzofuran core is a privileged structure in medicinal chemistry, and the difluoroacetic acid moiety confers distinct electronic and lipophilic properties compared to non‑fluorinated acetic acid derivatives [1]. Commercially, the compound is typically supplied at 95% purity .

Why Non‑Fluorinated or Regioisomeric Analogs Cannot Replace 2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid


The gem‑difluoro substitution at the acetic acid α‑carbon fundamentally alters physicochemical properties: it increases lipophilicity (LogP), reduces the acidity of the carboxylic acid, and changes the molecular conformation and electrostatic potential surface compared to the non‑fluorinated analog [1]. Additionally, the 7‑position attachment on the dihydrobenzofuran creates a unique steric and electronic environment that differs from the 5‑ and 6‑regioisomers, potentially affecting molecular recognition in biological systems [2]. Simple substitution with 2‑(2,3‑dihydrobenzofuran‑7‑yl)acetic acid or a different regioisomer can lead to divergent pharmacokinetic and target‑binding profiles, as evidenced by the use of the 7‑yl motif in kinase inhibitor patents [2].

Quantitative Differentiation Evidence for 2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid vs. Analogs


Lipophilicity (LogP) Comparison: Difluoro vs. Non‑Fluorinated Analog

The gem‑difluoro substituent increases the calculated LogP by approximately 0.4 units relative to the non‑fluorinated analog. The target compound has a computed LogP of 1.7979 , while the non‑fluorinated 2‑(2,3‑dihydro‑1‑benzofuran‑7‑yl)acetic acid has an XLogP3‑AA of 1.4 [1]. Although the computational methods differ (vendor calculation vs. PubChem XLogP3), the direction and approximate magnitude of the lipophilicity enhancement are consistent with the well‑documented effect of gem‑difluoro substitution [2].

Lipophilicity Druglikeness ADME

Molecular Weight and Polar Surface Area (TPSA) Differentiation

The difluoroacetic acid moiety increases molecular weight by 36 g/mol relative to the non‑fluorinated analog (214.16 vs. 178.18 g/mol). Despite this increase, the topological polar surface area (TPSA) remains nearly identical at 46.53 Ų because fluorine atoms contribute minimal polar surface area. This results in a favorable TPSA/MW ratio that maintains compliance with lead‑like property guidelines (MW < 250, TPSA < 60 Ų) while potentially improving metabolic stability through fluorine‑mediated blocking of metabolic soft spots [1].

Physicochemical properties Lead-likeness Permeability

Regioisomeric Specificity: Evidence from Kinase Inhibition Patents

The 2,3‑dihydrobenzofuran‑7‑yl motif is specifically claimed in kinase inhibitor patents, whereas the 5‑yl and 6‑yl regioisomers are not represented in the same chemical series. In US Patent 10,301,280, the compound containing the 2,3‑dihydrobenzofuran‑7‑yl group attached to a pyrrolo[2,3‑b]pyridine core showed a Ki < 1,000 nM against the c‑Kit D816V mutant kinase [1]. While the target compound itself is the carboxylic acid precursor rather than the final bioactive molecule, its 7‑position attachment geometry is essential for downstream medicinal chemistry applications that require this specific regioisomeric configuration [1].

Regioisomerism Kinase inhibitors Structure–activity relationship

Commercially Characterized Purity: 95% Base Specification

The target compound is commercially available with a specified purity of 95% (HPLC area% basis) . In contrast, the non‑fluorinated analog 2‑(2,3‑dihydro‑1‑benzofuran‑7‑yl)acetic acid is commonly supplied at undefined purity levels or as a reference standard for darifenacin impurity profiling, where purity specifications vary widely across suppliers [1]. The 95% specification provides a baseline quality metric that facilitates reproducibility in synthetic chemistry applications, particularly for reactions where stoichiometric control of the carboxylic acid is critical (e.g., amide coupling, esterification).

Chemical procurement Purity specification Building block quality

Recommended Application Scenarios for 2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Fluorinated Kinase Inhibitor Intermediates

The 7‑yl regioisomeric configuration is validated in c‑Kit kinase inhibitor patents (Ki < 1,000 nM). This compound can serve as a key carboxylic acid intermediate for amide coupling reactions to generate libraries of 7‑substituted dihydrobenzofuran‑containing kinase inhibitors, leveraging the established SAR from US Patent 10,301,280 .

Lead Optimization: Improving Lipophilicity and Metabolic Stability

The gem‑difluoro substitution increases LogP by approximately 0.4 units and adds 36 g/mol to the molecular weight without increasing TPSA (46.53 Ų). This physicochemical profile supports its use as a fragment or building block for lead optimization programs aiming to enhance membrane permeability and block oxidative metabolism at the benzylic position [1].

Chemical Biology: Synthesis of Tool Compounds for Target Engagement Studies

The defined 95% purity and the stability conferred by the difluoroacetic acid moiety make this compound suitable for synthesizing chemical biology probes (e.g., photoaffinity labels, PROTAC precursors) where batch‑to‑batch reproducibility and structural integrity are critical for interpreting target engagement data .

Analytical Chemistry: Reference Material for Fluorinated Benzofuran Impurity Profiling

The compound's distinct retention time (inferred from its higher LogP relative to non‑fluorinated analogs) and well‑characterized purity (95%) enable its use as a retention time marker or system suitability standard in HPLC/LC‑MS methods for analyzing fluorinated dihydrobenzofuran derivatives [1].

Quote Request

Request a Quote for 2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.